N-Lauroyl-L-sérine

Vue d'ensemble

Description

These are molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . N-Lauroyl-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is known for its surfactant properties, making it useful in various industrial and biomedical applications.

Applications De Recherche Scientifique

N-Lauroyl-L-serine has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Studied for its role in cell membrane permeability and as a potential enhancer for drug delivery systems.

Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.

Mécanisme D'action

Target of Action

N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of N-Lauroyl-L-serine are the air/water interfaces where it exhibits its surface-active properties .

Mode of Action

N-Lauroyl-L-serine interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .

Biochemical Pathways

N-Lauroyl-L-serine is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .

Pharmacokinetics

L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .

Result of Action

The molecular and cellular effects of N-Lauroyl-L-serine’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .

Action Environment

The action of N-Lauroyl-L-serine can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.

Analyse Biochimique

Biochemical Properties

N-Lauroyl-L-serine is a substrate for a novel aminoacylase from Paraburkholderia monticola (PmAcy) . This enzyme exhibits hydrolytic activity with several N-acyl-amino acids, including N-Lauroyl-L-serine . The enzyme prefers long-chain acyl-amino-acids and displays hardly any activity with acetyl-amino acids .

Molecular Mechanism

The molecular mechanism of N-Lauroyl-L-serine involves its interaction with the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis with good conversion rates . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .

Temporal Effects in Laboratory Settings

The PmAcy enzyme exhibits exceptional temperature and pH stability . A heat activation of PmAcy was observed upon incubation at temperatures up to 80 °C . The enzyme exhibited the highest conversion rate of 773 U/mg with N-Lauroyl-L-serine at 75 °C .

Metabolic Pathways

N-Lauroyl-L-serine is involved in the metabolic pathways mediated by the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis, which involves the interaction of N-Lauroyl-L-serine with other enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Lauroyl-L-serine can be synthesized through the acylation of L-serine with lauroyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

- Dissolve L-serine in a suitable solvent like dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add lauroyl chloride to the mixture while maintaining a low temperature to control the reaction rate.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product using techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial production of N-Lauroyl-L-serine follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: N-Lauroyl-L-serine undergoes various chemical reactions, including:

Hydrolysis: The amide bond in N-Lauroyl-L-serine can be hydrolyzed under acidic or basic conditions to yield lauric acid and L-serine.

Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acyl chain, leading to the formation of hydroperoxides and other oxidized products.

Substitution: N-Lauroyl-L-serine can participate in substitution reactions where the lauroyl group is replaced by other acyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Acylation reagents such as acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Lauric acid and L-serine.

Oxidation: Hydroperoxides and other oxidized derivatives.

Substitution: Various N-acyl derivatives depending on the acylating agent used.

Comparaison Avec Des Composés Similaires

- N-Lauroyl-L-alanine

- N-Lauroyl-L-leucine

- N-Lauroyl-L-phenylalanine

Activité Biologique

N-Lauroyl-L-serine, a derivative of the amino acid L-serine, has garnered attention due to its potential biological activities, particularly in the fields of neurology and cellular metabolism. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent studies and clinical findings.

Overview of N-Lauroyl-L-serine

N-Lauroyl-L-serine is an acylated form of L-serine, which is a non-essential amino acid involved in various physiological processes including protein synthesis, neurotransmission, and cell signaling. The addition of the lauroyl group enhances its lipophilicity, potentially affecting its absorption and interaction with biological membranes.

Biological Mechanisms

-

Neurotransmission Modulation :

- N-Lauroyl-L-serine acts as a precursor for D-serine, a co-agonist of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. Studies indicate that L-serine supplementation can enhance NMDA receptor function in patients with GRINpathies, leading to improved cognitive and motor performance .

-

Neuroprotection :

- The compound exhibits neuroprotective properties by mitigating excitotoxicity associated with glutamate signaling. It has been shown to activate glycine receptors and upregulate PPAR-γ, which plays a role in anti-inflammatory responses in the central nervous system . This suggests that N-Lauroyl-L-serine may help protect neurons from damage in conditions such as epilepsy and neurodegenerative diseases.

- Sphingolipid Metabolism :

Case Studies

-

GRINpathies :

- A phase 2A clinical trial involving 24 patients demonstrated that L-serine supplementation significantly improved neurological symptoms such as hyperactivity and attention deficits while reducing seizure frequency. The efficacy was noted to vary with the severity of the condition, indicating a potential for personalized treatment approaches .

- Neurodegenerative Disorders :

Research Findings

Propriétés

Numéro CAS |

14379-56-7 |

|---|---|

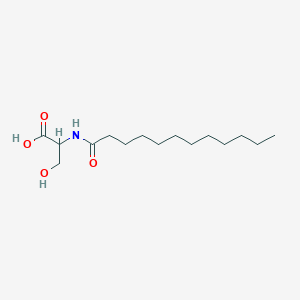

Formule moléculaire |

C15H29NO4 |

Poids moléculaire |

287.39 g/mol |

Nom IUPAC |

2-(dodecanoylamino)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20) |

Clé InChI |

XGFQVJQXCLZRFH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

SMILES isomérique |

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)NC(CO)C(=O)O |

Key on ui other cas no. |

14379-56-7 |

Numéros CAS associés |

70609-64-2 (sodium) |

Synonymes |

N-dodecanoyl-L-serine N-dodecanoyl-Ser N-dodecanoylserine N-dodecanoylserine sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.